

Boc-(R)-gamma-allyl-L-proline suppliers and purchasing information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Boc-(R)-gamma-allyl-L-proline**

Cat. No.: **B1332874**

[Get Quote](#)

Application Notes and Protocols for Boc-(R)-gamma-allyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Boc-(R)-gamma-allyl-L-proline**, a specialized amino acid derivative for peptide synthesis and drug development. This document includes supplier and purchasing information, key applications, and a detailed, generalized protocol for its incorporation into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Introduction

Boc-(R)-gamma-allyl-L-proline is a valuable building block in medicinal chemistry and peptide science.^[1] The N-terminal tert-butyloxycarbonyl (Boc) group provides stable protection during peptide coupling reactions, while the gamma-allyl functional group offers a site for post-synthesis modification or for influencing peptide conformation and stability.^[1] Its incorporation into peptide sequences can lead to novel therapeutic agents with enhanced biological activity.^[1]

Key Applications

- Peptide Synthesis: It serves as a building block for creating peptides with constrained conformations, which can enhance binding affinity and biological activity.^[1]

- Drug Development: The unique structure of this compound is beneficial for designing novel drug candidates, particularly in areas like cancer therapeutics where it may improve the efficacy of existing treatments.[1]
- Bio-organic Chemistry: The allyl group can be used for further chemical modifications, such as cross-linking or the attachment of other molecules.[1]
- Neuroscience Research: This compound and similar derivatives are explored for their potential neuroprotective effects, making them of interest in the study of neurodegenerative diseases.[1]

Supplier and Purchasing Information

The following table summarizes purchasing information for **Boc-(R)-gamma-allyl-L-proline** from various suppliers. Prices and availability are subject to change and should be confirmed with the respective suppliers.

Supplier	Catalog Number	Purity	Formulation	Storage Temp.	Available Quantities
Chem-Impex	07359	≥ 97% (HPLC)	White powder	0-8°C	25mg, 100mg, 250mg, 1g, 5g
Cusabio	CSB-DT3646	>95%	Lyophilized powder	-20°C	Inquire
Sigma-Aldrich		Not specified	Not specified	Not specified	Inquire

Note: This table is not exhaustive and other suppliers may exist. Purity levels and formulations may vary.

Experimental Protocols

Generalized Protocol for Incorporation of Boc-(R)-gamma-allyl-L-proline in Boc-SPPS

This protocol describes a single coupling cycle for the incorporation of **Boc-(R)-gamma-allyl-L-proline** into a peptide sequence using manual Boc-SPPS. This is a generalized procedure and may require optimization based on the specific peptide sequence and resin.

Materials:

- **Boc-(R)-gamma-allyl-L-proline**
- Merrifield or PAM resin
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- N,N-Dimethylformamide (DMF)
- Coupling reagents (e.g., HBTU/HOBt or DIC)
- Washing solvents (e.g., Isopropanol (IPA))
- SPPS reaction vessel
- Shaker

Procedure:

- Resin Swelling:
 - Place the desired amount of resin in the SPPS reaction vessel.
 - Add DCM to swell the resin for at least 30-60 minutes with gentle agitation.
 - Drain the solvent by filtration.

- Boc Deprotection:
 - Add a solution of 50% TFA in DCM to the resin.
 - Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.
 - Drain the solution and add a fresh 50% TFA/DCM solution.
 - Agitate the mixture for an additional 20-25 minutes to ensure complete deprotection.
 - Drain the deprotection solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove residual TFA.
- Neutralization:
 - Add a 5-10% solution of DIEA in DCM to the resin.
 - Agitate for 5-10 minutes to neutralize the N-terminal ammonium salt.
 - Drain the neutralization solution and wash the resin with DCM (3-5x) to remove excess base.
- Coupling of **Boc-(R)-gamma-allyl-L-proline**:
 - Dissolve 2-4 equivalents of **Boc-(R)-gamma-allyl-L-proline** and a suitable coupling agent (e.g., HBTU/HOBt) in DMF.
 - Add 4-6 equivalents of DIEA to the solution to initiate activation.
 - Add the activated amino acid solution to the neutralized peptide-resin.
 - Agitate the reaction mixture at room temperature for 1-2 hours.
 - Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates complete coupling.
- Washing:
 - Drain the coupling solution.

- Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

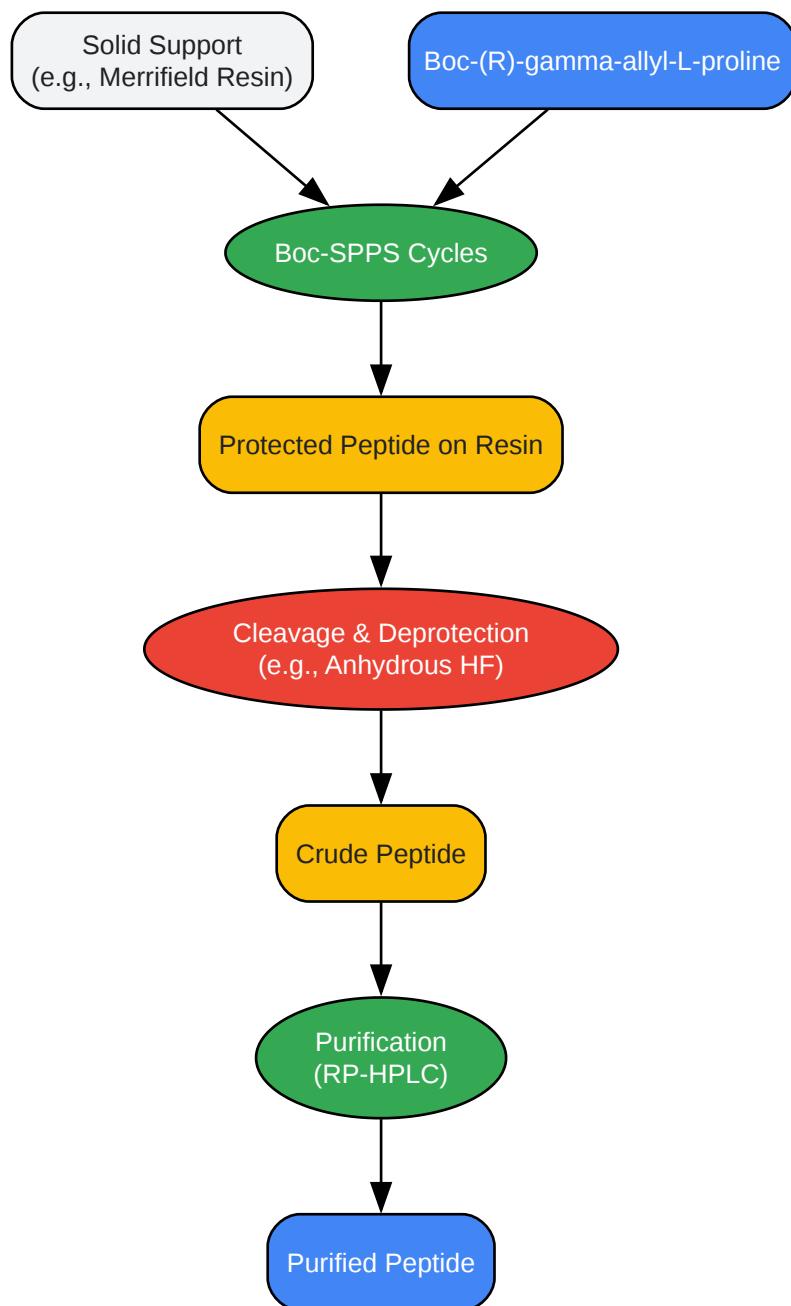
Final Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed.

- Preparation: Dry the peptide-resin thoroughly under high vacuum.
- Cleavage: Suspend the dried peptide-resin in a cleavage cocktail. For many applications, a high-purity cleavage can be achieved with anhydrous hydrogen fluoride (HF). A common scavenger cocktail to add to the reaction vessel is anisole/p-cresol (1:1, v/v). The reaction is typically carried out at 0°C for 1-2 hours.
 - Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.
- Peptide Precipitation and Purification:
 - After cleavage, the HF is carefully removed by evaporation under a stream of nitrogen.
 - The crude peptide is precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether.
 - The precipitated peptide is then dried under vacuum.
 - The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.

Visualizations

Boc-SPPS Workflow


The following diagram illustrates the general workflow for a single cycle of Boc Solid-Phase Peptide Synthesis.

[Click to download full resolution via product page](#)

Caption: A single cycle in Boc Solid-Phase Peptide Synthesis.

Logical Relationship of Synthesis to Final Product

This diagram shows the logical progression from the key reagents to the final purified peptide.

[Click to download full resolution via product page](#)

Caption: From reagents to purified peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Boc-(R)-gamma-allyl-L-proline suppliers and purchasing information]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1332874#boc-r-gamma-allyl-l-proline-suppliers-and-purchasing-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com